Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate
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Overview
Description
Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a fluoroanilino group and a nitro group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with ethyl acetoacetate under acidic conditions. The introduction of the fluoroanilino group can be achieved through nucleophilic substitution reactions, where a fluoroaniline reacts with the quinoline intermediate. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Nitric acid or other nitrating agents.
Substitution: Fluoroaniline and appropriate nucleophiles.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to active sites of enzymes, inhibiting their activity. The fluoroanilino and nitro groups enhance its binding affinity and specificity, making it a potent inhibitor of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor used in the synthesis of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate.
Fluoroquinolines: Compounds with similar quinoline cores and fluorine substitutions, known for their antibacterial activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
ethyl 4-(2-fluoroanilino)-6-nitroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c1-2-26-18(23)13-10-20-15-8-7-11(22(24)25)9-12(15)17(13)21-16-6-4-3-5-14(16)19/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJBREIRDUITQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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